2-Hydrazinylisonicotinic acid
Overview
Description
2-Hydrazinylisonicotinic acid is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the isonicotinic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound is primarily used for research and development purposes . More studies are needed to identify its specific targets and their roles in biological systems.
Mode of Action
It’s worth noting that hydrazine derivatives, such as isoniazid, have been shown to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall
Biochemical Pathways
Given the potential similarity to other hydrazine derivatives, it might interfere with the synthesis of mycolic acids, affecting the mycolic acid biosynthesis pathway . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylisonicotinic acid typically involves the reaction of isonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or water. The general reaction scheme is as follows:
Isonicotinic acid+Hydrazine hydrate→2-Hydrazinylisonicotinic acid
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-Hydrazinylisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and hydrazone derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
2-Hydrazinylisonicotinic acid can be compared with other similar compounds such as:
Isonicotinic acid hydrazide:
Nicotinic acid hydrazide: Similar in structure but with different biological activities.
Pyridine-4-carbohydrazide: Another hydrazine derivative with potential antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFHRBNLUGPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650358 | |
Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-25-5 | |
Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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